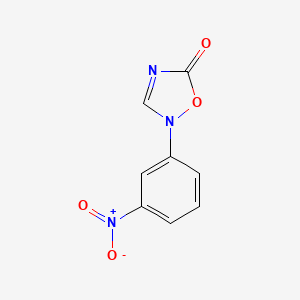![molecular formula C12H11NO5S B14285546 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione CAS No. 138046-15-8](/img/structure/B14285546.png)
1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core structure with a 4-ethenylbenzene-1-sulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4-ethenylbenzene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or methanol in the presence of a base.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Sulfides or thiols.
Substitution: Corresponding sulfonamide or sulfonate esters.
Scientific Research Applications
1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The ethenyl group may participate in covalent bonding with nucleophilic sites in biological molecules, further influencing its biological activity.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A core structure shared with the compound, known for its biological activity.
4-Ethenylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the compound.
N-Sulfonylpyrrolidines: Compounds with similar sulfonyl groups attached to the pyrrolidine ring.
Uniqueness: 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the ethenylbenzene and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
138046-15-8 |
|---|---|
Molecular Formula |
C12H11NO5S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C12H11NO5S/c1-2-9-3-5-10(6-4-9)19(16,17)18-13-11(14)7-8-12(13)15/h2-6H,1,7-8H2 |
InChI Key |
PKFBPWIRUVYZRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
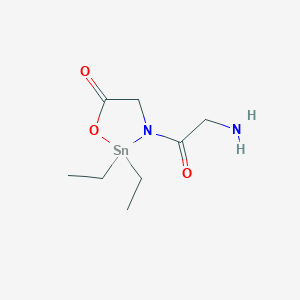
![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
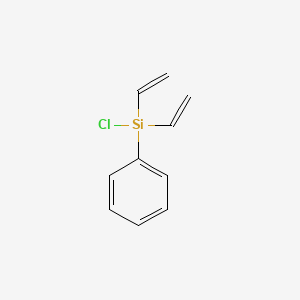
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
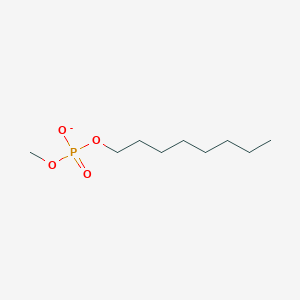
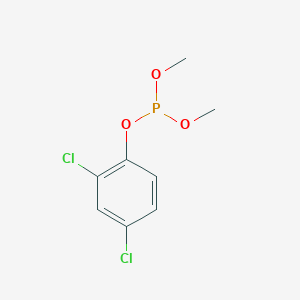
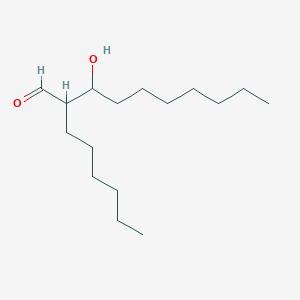

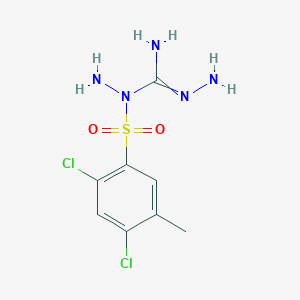
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)

